2-Fluoro-5,6,7,8-tetrahydroquinoline

Monoamine Oxidase Neuropharmacology Selectivity Profiling

Researchers optimizing CNS-penetrant MAO-B inhibitors face confounding off-target effects with non-selective THQ analogs. 2-Fluoro-5,6,7,8-tetrahydroquinoline resolves this with a validated selectivity profile. - >5.9-fold selectivity for MAO-B over MAO-A, minimizing cardiovascular liability. - 2-Fluoro substitution provides distinct LogP modulation and metabolic stability vs. Cl/Br analogs. - Orthogonal C-F bond enables sequential diversification via nucleophilic aromatic substitution. Supplied with full analytical documentation; ready for immediate SAR expansion.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
Cat. No. B13526305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5,6,7,8-tetrahydroquinoline
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=N2)F
InChIInChI=1S/C9H10FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2
InChIKeyIRRAZTPYUCVYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5,6,7,8-tetrahydroquinoline – Core Fluorinated Scaffold


2-Fluoro-5,6,7,8-tetrahydroquinoline (CAS 1935617-17-6, molecular formula C₉H₁₀FN, molecular weight 151.18 g/mol) is a fluorinated derivative of the privileged tetrahydroquinoline (THQ) scaffold . The compound features a fluorine atom at the 2-position of the partially saturated bicyclic quinoline core, a modification that influences both electronic properties and metabolic stability [1]. The THQ scaffold is recognized as a versatile bioisostere for tetralin and indane motifs in drug discovery, with demonstrated utility across diverse target classes including GPCRs, enzymes, and ion channels [2]. The 2-fluoro substitution pattern provides a distinct physicochemical and pharmacological fingerprint relative to alternative halogenated or alkyl-substituted analogs, making it a strategically differentiated building block for structure-activity relationship (SAR) campaigns.

Scaffold Fluorinated tetrahydroquinoline (THQ) building block
Differentiator 2-position fluorine for electronic tuning and metabolic stability
Use Context SAR campaigns; bioisostere of tetralin/indane; GPCR, enzyme, ion channel targets

2-Fluoro-5,6,7,8-tetrahydroquinoline – Analog Substitution Risks


The 2-position substituent on the 5,6,7,8-tetrahydroquinoline core exerts profound effects on both target binding and drug-like properties that preclude simple analog interchange. Fluorine, relative to hydrogen, chlorine, bromine, or methyl, introduces a unique combination of strong electron-withdrawing inductive effects, minimal steric perturbation, and distinct lipophilicity modulation [1]. These features directly impact the compound's performance in assays where precise electronic tuning at the 2-position dictates receptor complementarity or enzymatic inhibition. Furthermore, fluorine's influence on metabolic soft spots and overall lipophilicity—quantitatively distinct from chlorine or bromine—affects the interpretability of downstream SAR and pharmacokinetic data [2]. Selecting a halogen or alkyl analog without accounting for these differences risks introducing confounding variables in potency, selectivity, and physicochemical profiling, ultimately undermining the validity of comparative biological evaluation.

Electronic & lipophilic shift

Replacing 2-F with Cl, Br, or CH₃ alters inductive effects and LogP, which may shift assay potency and selectivity profiles.

Metabolic soft-spot mismatch

Fluorine’s distinct metabolic handling vs Cl/Br can confound downstream PK and metabolite identification.

Binding site complementarity loss

The minimal steric perturbation of F vs larger halogens or methyl may be critical for target engagement; substitution risks invalidating SAR interpretation.

2-Fluoro-5,6,7,8-tetrahydroquinoline – Quantitative Differentiation


MAO-B over MAO-A Selectivity

In a direct head-to-head assay conducted under identical experimental conditions, 2-fluoro-5,6,7,8-tetrahydroquinoline demonstrated a clear selectivity preference for MAO-B over MAO-A [1]. The compound inhibited human MAO-B with an IC₅₀ of 1.70 × 10⁴ nM (17 µM) while exhibiting negligible activity against MAO-A with an IC₅₀ > 1.00 × 10⁵ nM (>100 µM). This represents a >5.9-fold selectivity window for MAO-B, a profile that distinguishes it from unsubstituted or alternative substituted THQ analogs which often display broader or inverted selectivity.

MAO-B Selectivity
Head-to-head
IC₅₀ 17 µM
MAO-B over MAO-A
>5.9-fold selectivity
Supports MAO-B pathway interpretation
Human MAO isoforms; fluorescence assay
Monoamine Oxidase Neuropharmacology Selectivity Profiling

Lipophilicity: 2-Fluoro vs. 2-Chloro Analog

Cross-study comparison of experimentally derived and predicted LogP values reveals that 2-fluoro-5,6,7,8-tetrahydroquinoline exhibits significantly lower lipophilicity than its 2-chloro counterpart [1]. While a direct measured LogP for the 2-fluoro analog is not available in public databases, quantitative structure-property relationship (QSPR) predictions from authoritative sources estimate a LogP of approximately 3.22 for a closely related fluorinated THQ scaffold [2]. In contrast, the 2-chloro analog has a reported experimental LogP of 2.6138, reflecting the distinct impact of halogen choice on partition coefficient. This difference in lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic clearance rates.

Lipophilicity (LogP)
Cross-study comparable
2-F Pred ~3.22
2-Cl Exp 2.61
Fluorination may increase predicted LogP by ~0.6 units vs chloro
QSPR prediction vs experimental; impacts membrane permeability
Physicochemical Profiling ADME Drug-likeness

Molecular Weight Advantage & Synthetic Utility

The 2-fluoro-5,6,7,8-tetrahydroquinoline possesses a molecular weight of 151.18 g/mol, which is significantly lower than the 2-chloro analog (167.64 g/mol) and the 2-bromo analog (212.09 g/mol) [1]. This molecular weight advantage translates to a higher atom economy and lower mass contribution per mole when incorporated into larger molecular entities. Additionally, the carbon-fluorine bond at the 2-position offers distinct reactivity compared to carbon-chlorine or carbon-bromine bonds, enabling orthogonal synthetic manipulations in sequential functionalization strategies [2].

Molecular Weight
Class-level inference
151.18 g/mol
16.46 g/mol lighter than 2-Cl
Supports ligand efficiency review
Lower MW favors oral bioavailability metrics
Medicinal Chemistry Parallel Synthesis Building Block

Physical State and Storage Considerations

Vendor datasheets indicate that 2-fluoro-5,6,7,8-tetrahydroquinoline is typically supplied as a liquid , while the 2-chloro analog is a solid with a melting point of 93-95°C , and the 2-bromo analog is also a liquid . This difference in physical state affects handling, weighing accuracy, and formulation protocols, particularly for high-throughput screening campaigns where liquid handling automation may be preferred. Additionally, the fluorinated analog may require specific storage conditions (e.g., 4°C or -20°C) to maintain chemical integrity, a factor that should be considered when planning long-term compound library maintenance.

Physical State & Storage
Supplier data
Liquid
Recommended storage: 4°C
Liquid form may simplify automated handling
2-Cl analog is solid (mp 93-95°C); verify batch-specific storage
Compound Management Laboratory Operations Stability

2-Fluoro-5,6,7,8-tetrahydroquinoline – Application Scenarios


MAO-B Selective Inhibitor Development

Researchers investigating selective monoamine oxidase-B (MAO-B) inhibition as a therapeutic strategy for Parkinson's disease or other neurodegenerative conditions should prioritize 2-fluoro-5,6,7,8-tetrahydroquinoline as a core scaffold [1]. The compound's demonstrated >5.9-fold selectivity for MAO-B over MAO-A provides a clean starting point for hit-to-lead optimization, minimizing confounding MAO-A-mediated effects that can arise with less selective THQ analogs. This selectivity profile is particularly valuable in CNS programs where MAO-A inhibition is associated with adverse cardiovascular and dietary restriction liabilities.

Fluorine-Guided Physicochemical Optimization

Medicinal chemistry teams aiming to optimize lipophilicity and metabolic stability within a tetrahydroquinoline series should select the 2-fluoro variant over the 2-chloro or 2-bromo analogs [2][3]. The distinct LogP profile and the known metabolic advantages of aryl fluorination over aryl chlorination support its use in parallel SAR explorations where balancing potency with favorable ADME properties is a primary objective. The lower molecular weight of the 2-fluoro analog also contributes positively to ligand efficiency metrics.

Orthogonal Diversification via Fluorine Handle

Synthetic chemists requiring a tetrahydroquinoline core with a handle for orthogonal functionalization should procure the 2-fluoro analog [4]. The carbon-fluorine bond at the 2-position enables nucleophilic aromatic substitution under conditions that are orthogonal to those used for chloro or bromo substituents, allowing for sequential diversification strategies in complex molecule synthesis. This feature is especially valuable in the preparation of focused compound libraries for hit expansion campaigns.

Application
Selection Property
Validation Focus
MAO-B pathway research
MAO-B selectivity profile
Confirm selectivity in target assay; differentiate from MAO-A
Lipophilicity-optimized SAR
Fluorine-mediated LogP modulation
Assess LogP and metabolic stability; compare with Cl/Br analogs
Orthogonal diversification strategies
C-F bond reactivity handle
Verify compatibility with sequential coupling; confirm orthogonal reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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